
L-Methionine, N-(1H-indol-3-ylacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of an indole ring, an acetamido group, and a methylthio group attached to a butanoic acid backbone. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and structural uniqueness.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Acetamido Group: The acetamido group is introduced via acylation of the indole derivative using acetic anhydride or acetyl chloride.
Incorporation of the Methylthio Group: The methylthio group is added through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Formation of the Butanoic Acid Backbone: The final step involves the coupling of the indole-acetamido-methylthio intermediate with a butanoic acid derivative, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring or the methylthio group, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the acetamido group or the carboxylic acid moiety, potentially converting them to amines or alcohols, respectively.
Substitution: The indole ring and the methylthio group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogenating agents, thiols, or nucleophiles like amines and alcohols.
Major Products:
Oxidation Products: Sulfoxides, sulfones, and oxidized indole derivatives.
Reduction Products: Amines, alcohols, and reduced indole derivatives.
Substitution Products: Various substituted indole and methylthio derivatives.
科学研究应用
(S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: The compound may influence signaling pathways, metabolic pathways, and gene expression, leading to its observed biological effects.
相似化合物的比较
Tryptophan: An essential amino acid with an indole ring, similar to the indole moiety in (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid.
Methionine: An amino acid with a methylthio group, similar to the methylthio moiety in the compound.
Indole-3-acetic acid: A plant hormone with an indole ring, similar to the indole moiety in the compound.
Uniqueness: (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid is unique due to the combination of its indole, acetamido, and methylthio groups, which confer distinct chemical and biological properties. This combination is not commonly found in other naturally occurring amino acids, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
57193-54-1 |
|---|---|
分子式 |
C15H18N2O3S |
分子量 |
306.4 g/mol |
IUPAC 名称 |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H18N2O3S/c1-21-7-6-13(15(19)20)17-14(18)8-10-9-16-12-5-3-2-4-11(10)12/h2-5,9,13,16H,6-8H2,1H3,(H,17,18)(H,19,20)/t13-/m0/s1 |
InChI 键 |
YPMYDSHISNOZST-ZDUSSCGKSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
规范 SMILES |
CSCCC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)


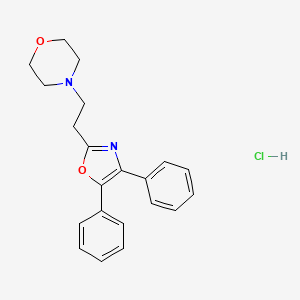
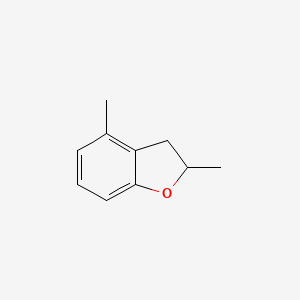

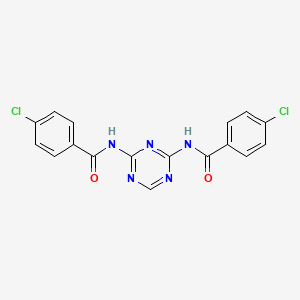
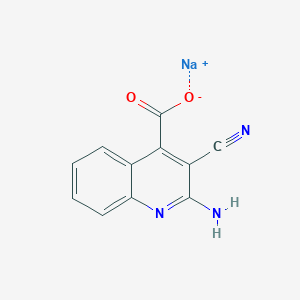
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
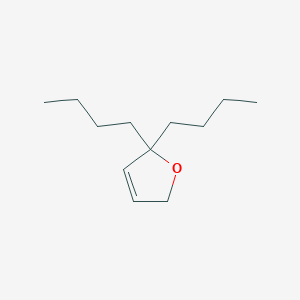
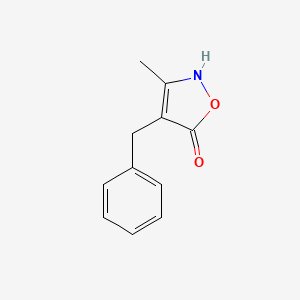
![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)

![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
